molecular formula C16H20N4O3S B2834583 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 1795470-82-4

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2834583
CAS No.: 1795470-82-4
M. Wt: 348.42
InChI Key: YKJJXLFNLRQFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a phenyl group with a methylsulfonyl substituent

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological targets.

    Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed through the cyclization of a suitable precursor, such as a 1,4-diamine.

    Coupling of the Triazole and Pyrrolidine Rings: The triazole and pyrrolidine rings can be coupled using a suitable linker, such as a haloalkane, under basic conditions.

    Introduction of the Phenyl Group with Methylsulfonyl Substituent: The phenyl group with a methylsulfonyl substituent can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The methylsulfonyl group can also participate in electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the methylsulfonyl group, which may result in different biological activity.

    1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a methylsulfonyl group, which can affect its chemical reactivity and biological properties.

Uniqueness

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is unique due to the presence of the methylsulfonyl group, which can enhance its solubility, stability, and interaction with biological targets. This makes it a valuable compound for medicinal chemistry and other scientific research applications.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-24(22,23)15-5-2-13(3-6-15)4-7-16(21)19-10-8-14(12-19)20-11-9-17-18-20/h2-3,5-6,9,11,14H,4,7-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJJXLFNLRQFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.